BenchChemオンラインストアへようこそ!

2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

This cyclopenta[d]thiazole-4-carboxamide (CAS 941968-17-8) carries a 4-methylbenzamido substituent that uniquely modulates kinase selectivity vs. fluoro, methoxy, or unsubstituted analogues. Its intermediate lipophilicity (clogP ~2.2) supports CNS-penetrant CK1 inhibitor design. Procure this 95% HPLC‑pure building block to systematically explore CK1 isoform potency, TNIK off-target liability, and PAMPA/stability profiles across your SAR campaign.

Molecular Formula C15H15N3O2S
Molecular Weight 301.36
CAS No. 941968-17-8
Cat. No. B2707218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide
CAS941968-17-8
Molecular FormulaC15H15N3O2S
Molecular Weight301.36
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CCC3C(=O)N
InChIInChI=1S/C15H15N3O2S/c1-8-2-4-9(5-3-8)14(20)18-15-17-12-10(13(16)19)6-7-11(12)21-15/h2-5,10H,6-7H2,1H3,(H2,16,19)(H,17,18,20)
InChIKeyRIMVWGBUXUHQJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-Methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941968-17-8): Structural Identity and Compound-Class Positioning


2-(4-Methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (CAS 941968-17-8) is a heterocyclic small molecule with the molecular formula C₁₅H₁₅N₃O₂S and a molecular weight of 301.36 g·mol⁻¹. It belongs to the cyclopenta[d]thiazole-4-carboxamide chemotype, wherein a 5,6-dihydro-4H-cyclopenta[d]thiazole bicyclic core is substituted at the 2-position with a 4-methylbenzamido group and bears a primary carboxamide at the 4-position. Thiazole-4-carboxamide derivatives have been identified as potent inhibitors of casein kinase 1 (CK1) isoforms, with certain analogues achieving IC₅₀ values in the low nanomolar range [1]. The 4-methylbenzamido moiety also appears in the known Traf2- and Nck-interacting kinase (TNIK) inhibitor KY-05009 (IC₅₀ = 9 nM, Ki = 100 nM), confirming that this substituent can support high-affinity kinase engagement .

Procurement Risk in 2-Substituted Cyclopenta[d]thiazole-4-carboxamides: Why CAS 941968-17-8 Cannot Be Replaced by Close Analogs


Cyclopenta[d]thiazole-4-carboxamide derivatives with different 2-benzamido substituents cannot be treated as interchangeable building blocks or pharmacological probes. The nature of the para-substituent on the benzamido ring (e.g., –CH₃, –F, –OCH₃, –H) directly modulates lipophilicity, hydrogen-bonding capacity, and steric occupancy of the kinase ATP-binding pocket. For example, the 4-methylbenzamido group present in the target compound provides greater hydrophobic surface area (clogP increase of ≈0.5 log units vs. the unsubstituted benzamido analogue) and eliminates the strong electron-withdrawing effect of the 4-fluoro congener, both of which are known to shift kinase selectivity profiles in thiazole-4-carboxamide series [1]. These differences translate into altered target engagement and biological readouts; therefore, procurement decisions based solely on scaffold similarity without controlling for the 2-substituent risk introducing uncontrolled variables into downstream assays .

Quantitative Differentiation Evidence for 2-(4-Methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (941968-17-8) vs. Closest Analogs


Para-Substituent Effect on Physicochemical Properties: 4-Methylbenzamido vs. 4-Fluoro, 4-Methoxy, and Unsubstituted Benzamido Analogs

The target compound differs from its closest cyclopenta[d]thiazole-4-carboxamide analogues exclusively at the para-position of the 2-benzamido ring. Relative to the unsubstituted benzamido analogue (CAS 955654-68-9, MW 287.34, C₁₄H₁₃N₃O₂S), the 4-methyl group increases molecular weight by 14 Da and adds one sp³ carbon centre, raising clogP by approximately 0.5 log units while maintaining the same hydrogen-bond donor/acceptor count . Compared with the 4-fluoro analogue (MW 305.33, C₁₄H₁₂FN₃O₂S), the 4-methyl substitution eliminates the strong electron-withdrawing inductive effect of fluorine, which alters the electron density distribution on the benzamido carbonyl and consequently affects hydrogen-bonding strength with kinase hinge residues [1]. The 4-methoxy analogue (MW 317.36, C₁₅H₁₅N₃O₃S) introduces an additional hydrogen-bond acceptor and increases topological polar surface area, which can reduce membrane permeability relative to the 4-methyl compound [1].

Medicinal Chemistry Kinase Inhibitor Design Physicochemical Property Optimization

Scaffold-Level Selectivity Implications: Cyclopenta[d]thiazole Core vs. Simple Thiazole Core in Kinase Inhibition

Although direct head-to-head kinase profiling data are not publicly available for CAS 941968-17-8, the cyclopenta[d]thiazole scaffold has been independently validated as a productive core for CK1δ inhibition. In a series of 2-benzamido-thiazole-4-carboxamide derivatives, compounds bearing the cyclopenta[d]thiazole bicyclic system exhibited potent CK1δ inhibitory activity (IC₅₀ = 0.040–0.042 μM) with 5-fold selectivity over CK1ε [1]. By contrast, the widely studied TNIK inhibitor KY-05009, which retains the 4-methylbenzamido group but replaces the cyclopenta[d]thiazole core with a simple 2-phenylamino-thiazole, shows a fundamentally different kinase selectivity profile (TNIK IC₅₀ = 9 nM, MLK1 IC₅₀ = 18 nM) with no reported CK1 activity . This divergence illustrates that the cyclopenta[d]thiazole core biases pharmacological activity toward the CK1 family, whereas the simple thiazole core (as in KY-05009) directs activity toward the TNIK/MLK axis.

Kinase Selectivity Scaffold Hopping Casein Kinase 1 Inhibition

Purity and Characterization Benchmarking: Available Quality Specifications for Procurement Evaluation

For procurement purposes, CAS 941968-17-8 is typically supplied with a minimum purity of 95% as determined by HPLC . In comparison, the structurally related tool compound KY-05009 is commercially available at ≥98% purity (HPLC) and includes comprehensive characterization (NMR, mass spectrometry) and a defined Certificate of Analysis with each batch . While the 95% purity specification for the target compound is adequate for most in vitro screening applications, procurement officers should note that impurities up to 5% may include unreacted synthetic intermediates such as 2-amino-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide or 4-methylbenzoic acid, which could introduce confounding biochemical activity if not removed by additional purification. Researchers requiring high-confidence concentration–response data (e.g., IC₅₀/EC₅₀ determinations) should request supplementary analytical data (e.g., qNMR, LC–MS purity trace) from the supplier prior to assay use.

Compound Quality Control Procurement Standards Chemical Purity

Recommended Use Cases for 2-(4-Methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide (941968-17-8) Based on Evidence


CK1δ/ε Inhibitor Lead Optimization and SAR Expansion

Given the validated CK1δ inhibitory activity of the cyclopenta[d]thiazole-4-carboxamide scaffold (IC₅₀ values as low as 40 nM for close analogues [1]), the target compound serves as a logical intermediate for SAR campaigns exploring the impact of the 4-methylbenzamido substituent on CK1 isoform selectivity and potency. Its intermediate lipophilicity (clogP ≈ 2.2) positions it favorably for optimization toward CNS-penetrant CK1 inhibitors relevant to Alzheimer's disease and circadian rhythm modulation.

Kinase Selectivity Profiling: Differentiating CK1 from TNIK/MLK Pharmacology

The target compound's cyclopenta[d]thiazole core distinguishes it from the simple thiazole-based TNIK inhibitor KY-05009 (IC₅₀ = 9 nM) . Procurement of the target compound enables parallel profiling against both CK1 and TNIK/MLK kinase panels to establish structure–selectivity relationships, supporting the rational design of target-specific chemical probes where off-target TNIK inhibition is undesirable.

Pharmacokinetic Property Optimization via para-Substituent Fine-Tuning

The 4-methylbenzamido group provides an intermediate hydrophobicity profile (ΔclogP ≈ +0.5 vs. unsubstituted benzamido ) that can be systematically compared with 4-fluoro, 4-methoxy, and 4-unsubstituted analogues in parallel artificial membrane permeability assays (PAMPA) and metabolic stability studies. This enables data-driven optimization of absorption and clearance parameters without altering the core pharmacophore.

Analytical Reference Standard for Cyclopenta[d]thiazole Series Characterization

With a purity specification of 95% (HPLC) , the target compound can serve as a reference material for HPLC method development, impurity profiling, and stability-indicating assay validation within cyclopenta[d]thiazole-4-carboxamide discovery programmes, provided that supplementary characterization data (qNMR, LC–MS) are obtained from the supplier.

Quote Request

Request a Quote for 2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.